An In-depth Technical Guide to Ethyl 2-(2-chloroethoxy)acetate
An In-depth Technical Guide to Ethyl 2-(2-chloroethoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of Ethyl 2-(2-chloroethoxy)acetate. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Physical Properties
Ethyl 2-(2-chloroethoxy)acetate is a chemical compound with the CAS Registry Number 17229-14-0.[1][2] Its molecular formula is C₆H₁₁ClO₃, and it has a molecular weight of 166.60 g/mol .[1][2]
The structural formula and key identifiers are presented below:
Structure:
A summary of its physical properties is provided in Table 1. There are some discrepancies in the reported values for boiling point and density in the available literature. The values from the most comprehensive technical data sheet are presented as the primary values.
Table 1: Physical Properties of Ethyl 2-(2-chloroethoxy)acetate
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [3] |
| Molecular Formula | C₆H₁₁ClO₃ | [1][2] |
| Molecular Weight | 166.60 g/mol | [1][2] |
| CAS Number | 17229-14-0 | [1][2] |
| Boiling Point | 228.192 °C | [2] |
| 228 °C | [3] | |
| 173 °C | [4] | |
| Density | 1.12 g/cm³ | [2] |
| 1.119 g/cm³ | [3] | |
| Melting Point | Data not available | [2] |
| -87 °C (unverified) | [4] | |
| Flash Point | 96 °C | [2][3] |
| Refractive Index | 1.439 | [2][3] |
| Solubility | Slightly soluble in water. Soluble in many organic solvents such as ethanol, ether, and acetone. | [2][4] |
Synthesis
Williamson Ether Synthesis
This method involves the reaction of an alkoxide with a primary alkyl halide.[5][6][7] For the synthesis of ethyl 2-(2-chloroethoxy)acetate, this would typically involve the reaction of sodium ethoxide with an appropriate chloro-substituted acetate or the reaction of the sodium salt of ethyl glycolate with a chloro-substituted ether.
Logical Synthesis Pathway via Williamson Ether Synthesis:
Caption: Williamson ether synthesis pathway for Ethyl 2-(2-chloroethoxy)acetate.
Experimental Protocol (General):
-
Alkoxide Formation: In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve ethyl glycolate in a suitable anhydrous solvent (e.g., THF, DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of ethyl glycolate.
-
Ether Synthesis: To the solution of the alkoxide, add 1,2-dichloroethane dropwise. The reaction mixture is then heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by vacuum distillation.
Fischer Esterification
This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9][10][11][12] In this case, 2-(2-chloroethoxy)acetic acid would be reacted with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid.
Logical Synthesis Pathway via Fischer Esterification:
Caption: Fischer esterification pathway for Ethyl 2-(2-chloroethoxy)acetate.
Experimental Protocol (General):
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2-chloroethoxy)acetic acid in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction is an equilibrium, and using an excess of ethanol helps to drive it towards the product side.
-
Work-up and Purification: After cooling, the excess ethanol is removed by rotary evaporation. The residue is dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by vacuum distillation.
Spectroscopic Data
Detailed spectroscopic data for Ethyl 2-(2-chloroethoxy)acetate is not widely available in public databases. The following sections provide expected spectral characteristics based on the structure of the molecule and data from similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments in the molecule. The expected chemical shifts, multiplicities, and integrations are summarized in Table 2.
Table 2: Predicted ¹H NMR Spectral Data for Ethyl 2-(2-chloroethoxy)acetate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~4.15 | Singlet | 2H | -O-CH₂ -C=O |
| ~3.80 | Triplet | 2H | Cl-CH₂-CH₂ -O- |
| ~3.65 | Triplet | 2H | Cl-CH₂ -CH₂-O- |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum should display six unique signals, corresponding to the six carbon atoms in different chemical environments. The predicted chemical shifts are listed in Table 3.
Table 3: Predicted ¹³C NMR Spectral Data for Ethyl 2-(2-chloroethoxy)acetate
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-C H₃ |
| ~61 | -O-C H₂-CH₃ |
| ~69 | -O-C H₂-C=O |
| ~71 | Cl-CH₂-C H₂-O- |
| ~43 | Cl-C H₂-CH₂-O- |
| ~170 | >C =O |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The expected major peaks are detailed in Table 4.
Table 4: Predicted IR Absorption Bands for Ethyl 2-(2-chloroethoxy)acetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2850 | Medium-Strong | C-H stretch (alkane) |
| 1750-1735 | Strong | C=O stretch (ester) |
| 1250-1000 | Strong | C-O stretch (ester and ether) |
| 800-600 | Strong | C-Cl stretch |
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M+) would be expected at m/z = 166 (for ³⁵Cl) and a smaller M+2 peak at m/z = 168 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic for a monochlorinated compound. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45), the ethyl group (-CH₂CH₃, m/z = 29), and cleavage at the ether linkage.
Logical Fragmentation Pathway in Mass Spectrometry:
Caption: Plausible mass spectrometry fragmentation of Ethyl 2-(2-chloroethoxy)acetate.
Safety Information
Ethyl 2-(2-chloroethoxy)acetate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H341: Suspected of causing genetic defects.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications
Ethyl 2-(2-chloroethoxy)acetate serves as a useful intermediate in organic synthesis. Its bifunctional nature, containing both an ester and a chloroalkoxy group, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[2]
References
- 1. Ethyl 2-(2-chloroethoxy)acetate | C6H11ClO3 | CID 10964894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2 (2-Chloroethoxy) Acetate, C6H11O3Cl, 17229-14-0, Butaneperoxoic Acid 2 Chloroethyl Ester [mallakchemicals.com]
- 3. Ethyl 2-chloroethoxyl acetic acid | 17229-14-0 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. cerritos.edu [cerritos.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
